
N-Boc-5-(phenylmethoxy)-DL-norvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-5-(phenylmethoxy)-L-norvaline is a chemical compound with the molecular formula C17H25NO5. It is a derivative of L-norvaline, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group and a phenylmethoxy substituent. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-5-(phenylmethoxy)-L-norvaline typically involves the protection of the amino group of L-norvaline with a Boc group, followed by the introduction of the phenylmethoxy group. One common method involves the reaction of L-norvaline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then reacted with benzyl alcohol in the presence of a suitable catalyst to introduce the phenylmethoxy group .
Industrial Production Methods
Industrial production methods for N-Boc-5-(phenylmethoxy)-L-norvaline are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Boc-5-(phenylmethoxy)-L-norvaline can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Oxalyl chloride in methanol is effective for Boc group removal.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the free amine derivative of L-norvaline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-5-(phenylmethoxy)-L-norvaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Boc-5-(phenylmethoxy)-L-norvaline involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other functional sites. The phenylmethoxy group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Boc-5-methoxyindole: Similar in structure but contains an indole ring instead of a phenylmethoxy group.
N-Boc-5-hydroxy-L-proline: Contains a hydroxyl group instead of a phenylmethoxy group.
Uniqueness
N-Boc-5-(phenylmethoxy)-L-norvaline is unique due to its combination of the Boc protecting group and the phenylmethoxy substituent. This combination provides distinct chemical reactivity and biological activity, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C17H25NO5 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(15(19)20)10-7-11-22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
SLSGDJMDQHCUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


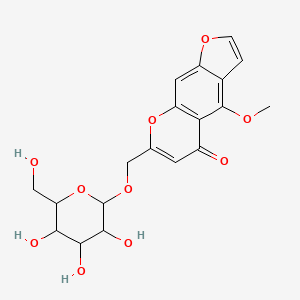
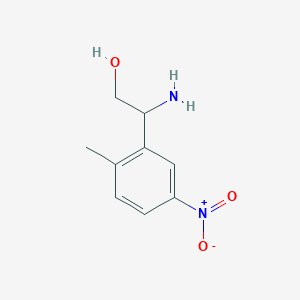
![16-Methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B12304166.png)
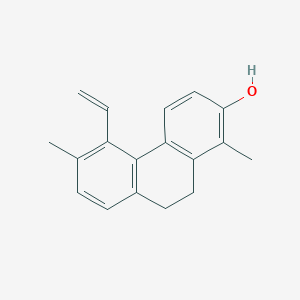


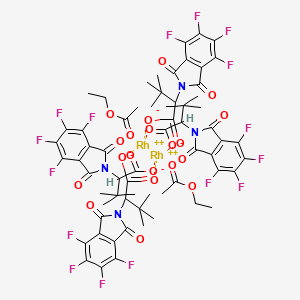

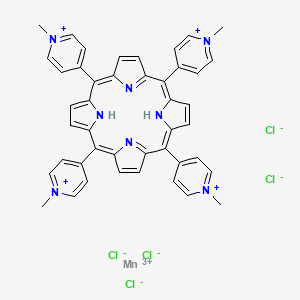
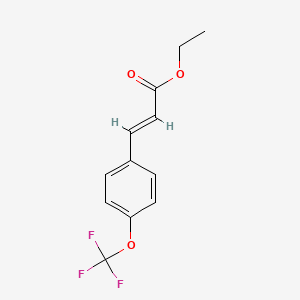
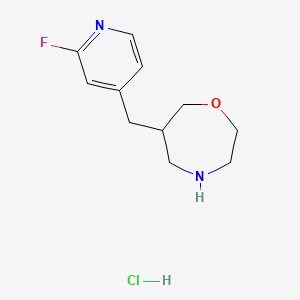

![(2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid](/img/structure/B12304220.png)
![(E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B12304226.png)
